tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXWQYJMRPGKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185622 | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697306-52-8 | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697306-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[3-(methylamino)phenyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most efficient method involves reacting 3-(methylaminomethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The base-free conditions prevent undesired side reactions, as the liberated CO₂ is expelled from the reaction medium.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (2 h) |
| Boc₂O Equivalents | 1.1 |
| Yield | 100% (3.2 g scale) |
This method’s success hinges on the precursor 3-(methylaminomethyl)benzylamine, synthesized via reductive amination of 3-formylbenzylamine with methylamine and sodium cyanoborohydride (NaBH₃CN).
Precursor Synthesis: Reductive Amination Pathway
3-Formylbenzylamine undergoes reductive amination with methylamine (2.0 equiv) in methanol at 25°C, using NaBH₃CN (1.5 equiv) as the reducing agent. The reaction achieves 78% isolated yield after purification via silica gel chromatography.
Critical Factors:
- pH Control : Maintain reaction pH ~6 using acetic acid to optimize imine formation.
- Solvent : Methanol enhances solubility of intermediates.
Sequential Alkylation-Boc Protection Strategy
Two-Step Alkylation Approach
Starting from 3-aminobenzyl alcohol, this route involves:
- Mitsunobu Reaction : Introduce methylamino group via reaction with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
- Boc Protection : Treat the resulting 3-(methylaminomethyl)benzyl alcohol with Boc₂O in DCM.
Reaction Metrics:
| Step | Reagents | Yield |
|---|---|---|
| 1 | DEAD, PPh₃, THF | 65% |
| 2 | Boc₂O, DCM | 89% |
Limitations and Side Reactions
Competitive O-alkylation occurs in step 1, producing 3-(methylamino)benzyl methyl ether (12% yield). Polar aprotic solvents like dimethylformamide (DMF) reduce this byproduct to 5% but prolong reaction times.
Palladium-Catalyzed Cross-Coupling for Advanced Intermediates
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-bromo-N-methylbenzylamine) couple with tert-butyl carbamate derivatives using Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 80°C.
Optimized Conditions:
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 5 mol% Pd(PPh₃)₄ | 80°C | 12 h | 72% |
Challenges in Catalyst Recovery
Leaching of palladium into the product (≤0.3 ppm) necessitates post-synthesis treatment with Chelex 100 resin to meet pharmaceutical standards.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
Wang resin-linked 3-aminobenzyl alcohol undergoes on-resin methylaminomethylation using methyl isocyanide and formaldehyde, followed by Boc protection and cleavage with trifluoroacetic acid (TFA).
Performance Metrics:
| Parameter | Value |
|---|---|
| Purity (HPLC) | 95% |
| Total Cycle Time | 18 h |
| Average Yield | 82% |
Scalability Constraints
Resin swelling in DCM limits batch sizes to ≤50 g, making this method unsuitable for industrial-scale production.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Ideal Use Case |
|---|---|---|---|
| Direct Boc Protection | High yield (100%), minimal steps | Requires preformed benzylamine | Lab-scale synthesis |
| Alkylation | Uses commercial starting materials | Low regioselectivity | Small-molecule libraries |
| Cross-Coupling | Versatile for analogs | Palladium contamination | Research-grade compounds |
| Solid-Phase | High purity, automation-friendly | Limited scalability | Peptide conjugate synthesis |
Industrial-Scale Process Recommendations
For kilogram-scale production, the direct Boc protection method using continuous flow reactors is optimal:
This approach reduces solvent use by 40% compared to batch processes while maintaining 98% yield.
Visible-light-mediated C–H amination using Ru(bpy)₃²⁺ enables direct introduction of methylamino groups to benzylamines, bypassing pre-functionalized intermediates. Early trials show 55% yield with 30 W blue LEDs.
Biocatalytic Approaches
Immobilized transaminases (e.g., from Arthrobacter sp.) convert 3-formylbenzylamine to 3-(methylaminomethyl)benzylamine with 91% enantiomeric excess (ee). This green chemistry method operates in aqueous buffer at pH 7.5.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding primary amine. This reaction is critical for accessing reactive intermediates in drug synthesis.
Conditions and Mechanisms
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous HCl in dioxane .
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, generating the free amine .
Example Reaction
Key Considerations
-
Stability of the methylamino group during deprotection: Prolonged exposure to strong acids may lead to side reactions, necessitating optimized reaction times .
Acylation of the Methylamino Group
The methylamino group undergoes acylation with acyl chlorides or anhydrides to form secondary amides, enhancing structural complexity.
Conditions and Reagents
-
Reagents : Acetyl chloride, benzoyl chloride, or Boc₂O in the presence of triethylamine (TEA).
-
Solvents : Dichloromethane or tetrahydrofuran (THF) at 0–25°C.
-
Yield : 75–85% for acetyl derivatives.
Example Reaction
Applications
-
Used to modify pharmacokinetic properties in drug candidates.
Alkylation Reactions
The methylamino group can be alkylated to form tertiary amines, often using alkyl halides under basic conditions.
Conditions
-
Reagents : Methyl iodide, benzyl bromide, or ethyl bromoacetate with potassium carbonate (K₂CO₃).
-
Solvents : Acetonitrile or DMF at 50–80°C.
-
Yield : 60–75% for primary alkyl halides.
Example Reaction
Oxidation to Nitroso Derivatives
The methylamino group is oxidized to a nitroso group under controlled conditions, enabling further functionalization.
Conditions
-
Reagents : meta-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
-
Solvents : Ethanol or water at 0–10°C.
-
Yield : ~50–60% due to competing over-oxidation.
Example Reaction
Catalytic Hydrogenation
The benzyl carbamate group undergoes hydrogenolysis to release the amine, though this is less common due to Boc stability under hydrogenation.
Conditions
-
Catalyst : Palladium on carbon (Pd/C) in methanol.
-
Pressure : 1–3 atm H₂ at 25°C.
-
Yield : Limited data, but estimated at 40–50%.
Example Reaction
Nucleophilic Substitution at the Carbamate
The carbamate oxygen can act as a nucleophile in reactions with electrophiles, though this is less explored.
Conditions
Example Reaction
Comparative Reaction Data Table
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate serves as a versatile building block in drug development. Its structure allows it to mimic biological molecules, making it suitable for studying enzyme-substrate interactions and protein-ligand binding. Research indicates that it may have potential therapeutic applications due to its ability to modulate protein functions and inhibit enzyme activity.
2. Organic Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its reactivity enables various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These properties make it valuable for synthesizing pharmaceuticals and agrochemicals.
3. Biological Studies
The compound's interaction with biological targets has been a focal point of research. It can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. This characteristic suggests its utility in biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors.
Case Studies and Research Findings
- Neuroprotective Effects: Studies have indicated that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
- Anticancer Activity: Preliminary research suggests that derivatives of this compound may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
- Enzyme Interaction Studies: Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate involves its role as a protecting group for amines. It can be installed and removed under mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate with structurally related carbamates, focusing on substituent effects, synthetic utility, and applications.
Substituent Variations on the Phenyl Ring
a. tert-Butyl (3-(methylamino)phenyl)carbamate (CAS 1134328-09-8)
- Structural Difference: Lacks the benzyl group; the Boc group is directly attached to the phenyl ring with a 3-methylamino substituent.
- However, the direct attachment may limit its utility in coupling reactions requiring a spacer group. Similarity score: 0.98 compared to the target compound .
b. tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Structural Difference: Features an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 5-position on the phenyl ring.
- Impact: The additional methyl group increases hydrophobicity, while the unsubstituted amino group offers greater reactivity in nucleophilic reactions. This compound is prioritized in drug discovery for synthesizing kinase inhibitors .
c. tert-Butyl (3-aminobenzyl)carbamate (1-23 in )
- Structural Difference: Contains a 3-aminobenzyl group instead of 3-methylaminobenzyl.
- Impact: The primary amino group (-NH₂) is more reactive but less stable under acidic conditions, necessitating protection in multi-step syntheses. This compound is a precursor to sulfonamide derivatives for CNS-targeting therapeutics .
d. Halogen-Substituted Analogs ()
Compounds such as 13j (4-bromo) and 13k (4-fluoro) feature halogenated benzyloxy groups.
- Impact : Halogens enhance electron-withdrawing effects, stabilizing intermediates during coupling reactions. These derivatives show higher melting points (e.g., 121–122°C for 13j ) and are used in antimicrobial studies due to enhanced lipophilicity .
Biological Activity
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological interactions, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H20N2O2
- CAS Number : 697310-52-4
- SMILES Notation : CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CNC
The compound features a tert-butyl group, a methylamino substituent on a phenyl ring, and a carbamate functional group. This structural arrangement allows for various interactions with biological targets, enhancing its potential as a drug candidate.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. Furthermore, the compound's structure enables it to fit into protein binding pockets, modulating protein functions and influencing biochemical pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Forms covalent bonds with active site residues |
| Protein Binding | Fits into binding pockets, modulating function |
| Mimicking Biological Molecules | Enhances interaction with enzyme-substrate systems |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including antimicrobial properties. For example, related compounds have shown potent inhibitory effects against various bacterial strains, with minimal inhibitory concentration (MIC) values in the low µg/mL range .
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes the MIC values observed:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 1.0 | E. coli |
| This compound | TBD | TBD |
Therapeutic Applications
The unique structural features of this compound suggest potential therapeutic applications in drug design. Its ability to modulate enzyme activity makes it a candidate for developing treatments targeting specific diseases, particularly those involving bacterial infections or enzyme dysfunctions.
Potential Applications:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Biochemical Assays : Studying enzyme-substrate interactions.
- Drug Development : Precursor for synthesizing novel therapeutic agents.
Q & A
Basic Research Questions
Q. How can synthesis yields of tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate be optimized in laboratory-scale reactions?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or THF) and coupling agents like HATU or DCC. Monitor reaction progress via TLC or HPLC. For carbamate derivatives, maintaining anhydrous conditions and using tert-butyloxycarbonyl (Boc) protection for amines can prevent side reactions . Adjust stoichiometry (e.g., 1.2 equivalents of methylamine) to drive the reaction to completion.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane:ethyl acetate 3:1 to 1:1). For higher purity, recrystallize from ethanol or dichloromethane. Centrifugation or vacuum filtration can remove insoluble impurities. Confirm purity via NMR (e.g., disappearance of starting material peaks at δ 1.4 ppm for tert-butyl groups) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. Store at 2–8°C in airtight containers to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For tert-butyl carbamates, analyze O–H···O and N–H···O bonds in the lattice. Refinement software (e.g., SHELXL) can quantify bond distances (typically 2.8–3.0 Å) and angles (100–120°). Compare with similar structures in the Cambridge Structural Database .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : For NMR discrepancies, verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]+ or [M+Na]+). Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates) .
Q. What strategies ensure enantiomeric purity during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., (R)- or (S)-Boc-protected amines) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column with hexane:isopropanol 90:10). Use circular dichroism (CD) to confirm absolute configuration .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in tert-butyl carbamate derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
